1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-
Beschreibung
The compound 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- features a 1,2,3-triazole core substituted at the 1-position with a (4R)-4-thiazolidinylmethyl group and at the 4-position with a phenyl group. This structure is analogous to bioactive triazole derivatives, which are frequently explored for antimicrobial, antiparasitic, and enzyme-inhibitory activities due to their ability to engage in π-π stacking, dipole interactions, and hydrogen bonding .
Eigenschaften
CAS-Nummer |
918313-39-0 |
|---|---|
Molekularformel |
C12H14N4S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
(4R)-4-[(4-phenyltriazol-1-yl)methyl]-1,3-thiazolidine |
InChI |
InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)12-7-16(15-14-12)6-11-8-17-9-13-11/h1-5,7,11,13H,6,8-9H2/t11-/m1/s1 |
InChI-Schlüssel |
WMPULVAGVBEUJV-LLVKDONJSA-N |
Isomerische SMILES |
C1[C@H](NCS1)CN2C=C(N=N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(NCS1)CN2C=C(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Method Example:
CuAAC Reaction : A typical procedure involves the reaction between an azide and an alkyne in the presence of a copper catalyst. For instance, the synthesis of triazoles can be achieved by mixing an appropriate azide with a terminal alkyne under Cu(I) catalysis.
Reagents : Azide (e.g., phenyl azide), alkyne (e.g., propargyl alcohol), Cu(I) catalyst.
Conditions : The reaction is typically conducted in a solvent such as DMF or DMSO at room temperature to elevated temperatures.
Yield Data:
The yields for these reactions can vary but often exceed 70%, depending on the substrates used and the reaction conditions employed.
Conventional Synthetic Methods
In addition to click chemistry, several conventional synthetic routes have been developed for triazole synthesis.
Method Example:
Three-component Reaction : A notable method involves a three-component reaction where an azide reacts with an amine and an alkyne in a one-pot synthesis.
Reagents : Azide (e.g., sodium azide), amine (e.g., aniline), alkyne (e.g., phenylacetylene).
Conditions : Typically performed under nitrogen atmosphere to prevent oxidation, using solvents like acetonitrile or ethanol.
Yield Data:
This method has been reported to yield triazoles in high yields ranging from 80% to 95%.
The following table summarizes various synthesis methods along with their respective yields and conditions:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| CuAAC | Azide + Alkyne + Cu(I) | DMF/DMSO, Room Temp to Elevated | 70-95 |
| Three-component Reaction | Azide + Amine + Alkyne | Nitrogen atmosphere, Acetonitrile | 80-95 |
| Mitsunobu Reaction | Ethyl lactate + bromo phenol | THF, 0°C to Room Temp | 86 |
| Suzuki-Miyaura Coupling | Triazole derivative + arylboronic acid | THF/H2O (3:1), 85-90°C | 82-91 |
The preparation of 1H-1,2,3-triazole derivatives such as 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- can be achieved through various synthetic methodologies that leverage modern organic chemistry techniques. Click chemistry remains a favored approach due to its simplicity and efficiency; however, traditional methods also provide viable pathways for synthesis. Further research into optimizing these methods could yield even higher efficiencies and broader substrate scopes.
Analyse Chemischer Reaktionen
Reaktionstypen
1H-1,2,3-Triazol, 4-Phenyl-1-[(4R)-4-Thiazolidinylmethyl]-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Der Triazolring kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile bestimmte Substituenten am Ring ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung von reduzierten Derivaten mit hydrierten funktionellen Gruppen.
Substitution: Bildung von substituierten Triazolderivaten, bei denen neue funktionelle Gruppen die ursprünglichen Substituenten ersetzen.
Wissenschaftliche Forschungsanwendungen
Introduction to 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-
1H-1,2,3-Triazole compounds are a class of heterocyclic compounds characterized by their five-membered ring structure containing three nitrogen atoms. The compound 1H-1,2,3-triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is notable for its unique structural features that may enhance its biological activity and potential applications in medicinal chemistry.
Synthesis and Chemical Properties
The synthesis of 1H-1,2,3-triazole derivatives often employs methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely recognized approach for constructing triazole rings. This compound features a phenyl group at the 4-position and a thiazolidinylmethyl substituent at the 1-position, which contributes to its chemical reactivity and potential biological activity.
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives as antiviral agents. For instance, related compounds have shown promise as inhibitors of HIV-1 capsid assembly. The structure-activity relationship (SAR) studies indicate that modifications at various positions can lead to enhanced antiviral properties. The triazole moiety is crucial for binding interactions with viral proteins .
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial activities. Compounds similar to 1H-1,2,3-triazole have demonstrated efficacy against various bacterial and fungal strains. The presence of the thiazolidine moiety may further augment these properties by enhancing solubility and bioavailability .
Study on HIV-1 Inhibition
A study focused on the design and synthesis of 4-phenyl-1H-1,2,3-triazole derivatives revealed that certain compounds exhibited potent anti-HIV activity. The most effective derivative demonstrated an EC50 value of 3.13 μM against HIV-1 in vitro. Binding assays indicated that these compounds interact directly with HIV capsid proteins, suggesting a viable pathway for therapeutic development .
Antimicrobial Evaluation
Research evaluating the antimicrobial properties of triazole derivatives has shown that they can inhibit the growth of various pathogens. For instance, structural analogs have been tested against Gram-positive and Gram-negative bacteria, with some exhibiting significant inhibitory effects. These findings underscore the potential application of triazoles in developing new antimicrobial agents .
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Structural Features
Crystallographic data reveal how substituents influence molecular conformation:
- Target compound: The thiazolidine ring’s stereochemistry ((4R)-configuration) may enhance binding specificity compared to non-chiral analogs.
- Selenium-containing analog (): Exhibits a planar triazole core but tilted N-bonded phenyl ring (47.52°), contrasting with the near-planar C-bonded phenyl group (2.84°) .
- Fluorophenyl derivatives (): Show isostructural packing with perpendicular fluorophenyl orientations, affecting solubility and crystal stability .
Key Structural Differences :
Antiparasitic Activity
- PT4 derivative (): Demonstrated potent antileishmanial activity (IC50 = 2.1 µM against Leishmania amazonensis), attributed to triazole-heterocycle synergy .
- Target compound : While direct data are lacking, the thiazolidine moiety’s hydrogen-bonding capacity may enhance target engagement compared to PT4’s phthalimido group.
Antimicrobial Activity
- Triazole-carboxylates (): Showed broad-spectrum antimicrobial activity, with electron-withdrawing substituents (e.g., 4-CF3C6H4) enhancing potency .
- Compound 9c (): Docking studies revealed binding to α-glucosidase, suggesting triazole-thiazole hybrids as enzyme inhibitors .
Physicochemical and ADMET Properties
- Solubility : Thiazolidine’s NH group may improve aqueous solubility versus selenium-containing analogs () .
- ADMET (PT4) : In silico predictions for PT4 indicated favorable pharmacokinetics, with low hepatotoxicity risk . The target compound’s thiazolidine ring could further optimize metabolic stability.
Biologische Aktivität
1H-1,2,3-Triazoles are a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The compound 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- (referred to as Triazole-Thiazolidine) is of particular interest due to its potential therapeutic applications.
Chemical Structure
The structure of Triazole-Thiazolidine can be represented as follows:
This compound features a triazole ring linked to a thiazolidine moiety, which is believed to enhance its biological activity.
Synthesis
Triazole-Thiazolidine can be synthesized through various methods involving the reaction of phenyl azides with thiazolidinyl derivatives. The synthesis typically involves cyclization reactions that yield high purity and yield rates.
Antimicrobial Activity
Research indicates that Triazole-Thiazolidine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
Antifungal Activity
Triazole-Thiazolidine has also demonstrated antifungal activity against several fungi, including Candida albicans. The compound's mode of action appears to disrupt fungal cell wall synthesis.
| Fungal Strain | MIC (µg/mL) | Standard Antifungal | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 16 | Fluconazole | 8 |
Anti-inflammatory Properties
The anti-inflammatory effects of Triazole-Thiazolidine were evaluated in animal models. Studies showed a reduction in paw edema in rats induced by carrageenan, indicating its potential as a non-steroidal anti-inflammatory drug.
Case Study 1: Synthesis and Evaluation
A study published in the Molecules journal reported the synthesis of similar triazole derivatives and their biological evaluation. The synthesized compounds showed promising anti-inflammatory activity comparable to traditional NSAIDs .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of triazoles, Triazole-Thiazolidine was tested against various cancer cell lines. Results indicated that it inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 25 µM. This suggests that the compound may interfere with cancer cell proliferation through apoptosis induction .
Q & A
Q. What are the common synthetic routes for 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-1H-1,2,3-triazole derivatives?
The primary synthetic method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, terminal alkynes react with azides under Cu(I) catalysis to regioselectively form 1,4-disubstituted triazoles. Key steps include:
- Preparation of azides (e.g., aryl or alkyl azides) via Mitsunobu reactions or nucleophilic substitution.
- Cycloaddition with alkynes (e.g., ethynylthiazolidines) in solvents like THF/H₂O at 50°C for 16 hours, yielding triazoles with >95% regioselectivity .
- Purification via column chromatography or recrystallization .
Table 1: Example Synthesis Parameters
| Component | Conditions | Yield | Source |
|---|---|---|---|
| Azide precursor | Mitsunobu reaction (DEAD, PPh₃) | 85–95% | |
| Cu(I) catalyst | CuSO₄/ascorbate in THF/H₂O (1:1) | 60–99% |
Q. How is the crystal structure of this compound determined?
X-ray crystallography is the gold standard. Key steps include:
- Data collection : Using Agilent SuperNova CCD diffractometers with MoKα radiation (λ = 0.71073 Å).
- Refinement : SHELXL software for structure solution and refinement (R-factor < 0.05). Hydrogen atoms are placed geometrically and refined using a riding model .
- Key parameters : Monoclinic space group (e.g., P21/c), unit cell dimensions (e.g., a = 21.3924 Å, b = 6.9332 Å) .
Table 2: Crystallographic Data Example
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| R-factor | 0.030 | |
| C–H···Se interaction | 3.0248 Å |
Q. What spectroscopic methods validate the compound’s purity and structure?
- ¹H/¹³C NMR : Confirms regiochemistry (e.g., 1,4-substitution) and phenyl/thiazolidinyl integration .
- IR spectroscopy : Identifies triazole C=N stretches (~1600 cm⁻¹) and thiazolidine C–S bonds (~700 cm⁻¹) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond angles, disorder) be resolved?
- Disorder modeling : Use SHELXL’s PART instruction to refine disordered groups (e.g., rotating thiazolidinyl rings) .
- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., Se···N, 3.0248 Å) to validate packing stability .
- Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1/R2 convergence .
Q. What strategies optimize regioselectivity in triazole synthesis?
- Catalyst tuning : Cu(I) salts (CuSO₄) with sodium ascorbate enhance 1,4-selectivity over Ag(I)-catalyzed 1,5-products .
- Solvent effects : Polar aprotic solvents (DMF) improve azide-alkyne solubility, while H₂O accelerates Cu(I) activation .
- Steric effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl) direct regioselectivity via steric hindrance .
Q. How do computational methods (e.g., docking, MD simulations) elucidate bioactivity?
- Molecular docking : Predict binding to targets (e.g., Leishmania enzymes) using AutoDock Vina. Triazole-thiazolidinyl hybrids show high affinity for PTR1 (∆G = -9.2 kcal/mol) .
- MD simulations : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
- ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Q. What experimental designs address discrepancies in biological activity data?
- Dose-response curves : Compare IC₅₀ values across cell lines (e.g., Leishmania spp. vs. mammalian cells) .
- Control experiments : Include positive controls (e.g., amphotericin B) and validate via MTT assays .
- Structural analogs : Test derivatives (e.g., fluorophenyl vs. bromophenyl) to isolate substituent effects .
Key Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
